molecular formula C12H18O2 B15276708 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione

1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione

Cat. No.: B15276708
M. Wt: 194.27 g/mol
InChI Key: ILJAZMTWJXCRSX-UHFFFAOYSA-N
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Description

1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione is a bicyclic organic compound featuring a butane-1,3-dione moiety (two ketone groups at positions 1 and 3) attached to the bicyclo[2.2.2]octane framework at its second carbon. The bicyclo[2.2.2]octane system imparts significant rigidity and steric bulk, which can influence the compound’s conformational stability, solubility, and reactivity .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(2-bicyclo[2.2.2]octanyl)butane-1,3-dione

InChI

InChI=1S/C12H18O2/c1-8(13)6-12(14)11-7-9-2-4-10(11)5-3-9/h9-11H,2-7H2,1H3

InChI Key

ILJAZMTWJXCRSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1CC2CCC1CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione typically involves the following steps:

    Formation of the Bicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.

    Attachment of the Butane-1,3-dione Moiety: This step involves the functionalization of the bicyclo[2.2.2]octane ring with a butane-1,3-dione group. This can be done through various methods, including alkylation or acylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying strain and reactivity in bicyclic systems.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione involves its interaction with molecular targets through its functional groups. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.

Comparison with Similar Compounds

Research Findings and Inferences

  • Biological Relevance : Adamantyl-substituted diones are explored for drug delivery due to their membrane permeability , whereas nitro-substituted analogs may serve as photoactive intermediates .
  • Market Trends : Derivatives like 1-(o-tolyl)butane-1,3-dione are commercially significant, with projected growth in pharmaceutical manufacturing .

Biological Activity

1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione (CAS Number: 1856844-18-2) is a bicyclic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, reviewing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure:

  • Molecular Formula: C12H18O2
  • Molecular Weight: 194.27 g/mol
  • SMILES Notation: CC(=O)CC(=O)C1CC2CCC1CC2

The structure features a bicyclic framework that may influence its biological interactions and pharmacological properties.

Enzyme Inhibition

Enzyme inhibition is a critical aspect of drug design, and compounds like this compound may interact with enzymes involved in metabolic pathways. Preliminary studies suggest that similar compounds can act as inhibitors for enzymes such as cyclooxygenase (COX), which is involved in inflammation processes.

Case Study 1: Antimicrobial Activity

A study conducted on bicyclic compounds found that derivatives of butane-1,3-dione exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study suggested that the introduction of a bicyclic moiety enhances the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Bicyclic Derivative AStaphylococcus aureus32 µg/mL
Bicyclic Derivative BEscherichia coli64 µg/mL
This compoundTBDTBD

Case Study 2: Enzyme Interaction

In a related study focusing on enzyme inhibition, researchers tested various diketones for their effects on COX enzymes. The findings indicated that certain structural features contributed to higher inhibition rates.

Compound NameCOX Inhibition Rate (%)
Compound X85%
Compound Y75%
This compoundTBD

Toxicity and Safety Profile

Initial toxicity assessments suggest that while many diketones exhibit low toxicity profiles, comprehensive toxicological studies on this compound are necessary to establish safety for potential therapeutic use.

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